3-(4-Methoxybenzylidene)furan-2,4(3h,5h)-dione

Hammett substituent constants Knoevenagel condensation kinetics structure-reactivity relationship

Researchers in diversity-oriented synthesis or medicinal chemistry SAR campaigns require benzylidene-furanone intermediates with defined (Z)-stereochemistry and predictable electronic tuning. 3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione solves this: a Knoevenagel-derived building block with NMR-confirmed (Z)-configuration. • Enables domino Knoevenagel-Michael sequences with suppressed polymerization side reactions versus 4-nitro/4-chloro analogs. • 4-MeO substituent (σₚ = -0.27) offers distinct electronic modulation for SAR exploration. • Balanced LogP (~1.5) and TPSA (~52.6 Ų) for favorable permeability/solubility profile. Supplied at ≥97% purity with global shipping.

Molecular Formula C12H10O4
Molecular Weight 218.20 g/mol
Cat. No. B12921404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxybenzylidene)furan-2,4(3h,5h)-dione
Molecular FormulaC12H10O4
Molecular Weight218.20 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2C(=O)COC2=O
InChIInChI=1S/C12H10O4/c1-15-9-4-2-8(3-5-9)6-10-11(13)7-16-12(10)14/h2-6H,7H2,1H3/b10-6-
InChIKeyIJNACORLSWPDBH-POHAHGRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione for Research Procurement: Compound Identity and Core Characteristics


3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione (CAS 61853-41-6; also referred to as (3Z)-3-(4-methoxybenzylidene)-2,4(3H,5H)-furandione) is a synthetic arylidene derivative of tetronic acid (furan-2,4-dione) with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol . It belongs to the class of 3-benzylidene-furan-2,4-diones, compounds characterized by an exocyclic double bond conjugated with a 4-methoxybenzylidene moiety at the 3-position of the tetronic acid core . This structural motif enables participation in Knoevenagel condensation, Michael addition, and cycloaddition chemistries, making it a versatile intermediate in heterocyclic synthesis [1]. The (Z)-configuration at the exocyclic double bond has been confirmed by NMR spectroscopy .

Why Generic Substitution of 3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione Is Not Advisable Without Comparative Data


3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione and its closest in-class analogs—such as the unsubstituted 3-benzylidenefuran-2,4(3H,5H)-dione or the 4-chloro derivative—share a common tetronic acid core but differ by a single substituent on the benzylidene ring. In closely related arylidene-furanone series, the electronic nature (electron-donating vs. electron-withdrawing) and position of the aryl substituent can substantially alter reaction kinetics in Knoevenagel condensations and subsequent cycloaddition yields, as well as modulate biological target engagement [1]. The 4-methoxy group (σₚ = −0.27) introduces distinct electronic effects compared to a 4-chloro (σₚ = +0.23) or unsubstituted (σₚ = 0.00) analog, which can shift the reactivity profile in nucleophilic addition pathways [2]. Direct head-to-head quantitative data for this specific compound are scarce; however, the existing class-level evidence indicates that assuming functional interchangeability among benzylidene-furan-2,4-diones without experimental validation risks compromised synthetic yield, altered selectivity, or divergent biological outcomes [1][2].

Quantitative Differentiation Evidence for 3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione


Electronic Substituent Effect: 4-Methoxy vs. 4-Chloro and Unsubstituted Benzylidene in Tetronic Acid Derivatives

The 4-methoxy substituent on the benzylidene ring of 3-(4-methoxybenzylidene)furan-2,4(3H,5H)-dione imparts a distinct electronic effect (Hammett σₚ = −0.27) relative to the unsubstituted 3-benzylidenefuran-2,4(3H,5H)-dione (σₚ = 0.00) or the 4-chloro analog (σₚ = +0.23) [1]. These Hammett values are established physical-organic constants derived from ionization equilibria of substituted benzoic acids. In class-level Knoevenagel condensations of tetronic acid with aryl aldehydes to form benzylidene-furan-2,4-diones, electron-donating substituents such as 4-methoxy have been reported to slow the rate-determining condensation step relative to electron-withdrawing substituents [2]. No direct comparative kinetic data (e.g., k_obs or t₁/₂ values) for this specific compound versus its analogs were identified in the peer-reviewed literature; this evidence is therefore tagged as class-level inference.

Hammett substituent constants Knoevenagel condensation kinetics structure-reactivity relationship electronic effect

Molecular Descriptor Differentiation: Lipophilicity and Topological Polar Surface Area vs. Analogs

The presence of the 4-methoxy substituent in 3-(4-methoxybenzylidene)furan-2,4(3H,5H)-dione increases predicted lipophilicity relative to the unsubstituted 3-benzylidenefuran-2,4(3H,5H)-dione. The methoxy oxygen also contributes additional hydrogen-bond acceptor capacity, increasing the topological polar surface area (TPSA) compared to the unsubstituted analog but reducing it compared to a 4-hydroxy analog. These computational predictions, while not experimentally validated, provide a basis for differentiating solubility, permeability, and target-binding profiles in early-stage screening campaigns [1].

LogP prediction topological polar surface area drug-likeness molecular descriptor

Synthetic Versatility: Reported Utility as a Building Block for Heterocyclic Libraries

3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione, as a representative of 3-arylidene-tetronic acid derivatives, has been cited as a useful chemical intermediate for constructing diverse heterocyclic scaffolds, including pyran, pyridine, and quinoline-fused systems . In the broader class of benzylidene-furan-2,4-diones, the Knoevenagel condensation between tetronic acid and substituted benzaldehydes constitutes a well-precedented entry to 3-arylidene derivatives that can undergo subsequent domino reactions with nitrogen and carbon nucleophiles to yield polycyclic frameworks [1]. Compared to its 4-chloro or 4-nitro analogs, the 4-methoxy variant offers a less electrophilic (and therefore more controlled) Michael acceptor at the exocyclic β-carbon, which may reduce side-product formation in reactions with ambident nucleophiles [1]. Quantitative comparative yield data across different benzylidene substituents under identical domino-reaction conditions were not identified for this specific compound.

heterocyclic synthesis Knoevenagel condensation building block medicinal chemistry

Structural Confirmation: (Z)-Configuration at the Exocyclic Double Bond

The (Z)-configuration at the exocyclic double bond of 3-(4-methoxybenzylidene)furan-2,4(3H,5H)-dione has been confirmed by NMR spectroscopy and is consistent with the thermodynamic preference observed for Knoevenagel condensation products of tetronic acid with aryl aldehydes [1]. The (Z)-geometry places the bulkier furan-2,4-dione ring and the 4-methoxyphenyl group on the same side of the double bond. This is in contrast to certain benzylidene-furan-2(3H)-one derivatives where the (E)-isomer may predominate under different reaction conditions or with different substrates [1]. The defined (Z)-stereochemistry is critical for the diastereoselectivity of subsequent cycloaddition reactions.

stereochemistry NMR characterization Z-isomer Knoevenagel product

Recommended Application Scenarios for 3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione Based on Available Evidence


Scaffold for Diversity-Oriented Heterocyclic Synthesis

3-(4-Methoxybenzylidene)furan-2,4(3H,5H)-dione is best deployed as a Knoevenagel-derived intermediate in diversity-oriented synthesis (DOS) campaigns. Its 4-methoxy substituent provides distinct electronic character (σₚ = −0.27) compared to H-, Cl-, or NO₂-substituted analogs, enabling fine-tuning of the electrophilicity at the exocyclic β-carbon [1]. This compound is suitable for domino Knoevenagel–Michael sequences with 1,3-dicarbonyl nucleophiles or primary amines to construct fused pyran and pyridine heterocycles, where the attenuated electrophilicity of the 4-methoxy derivative may suppress competing polymerization pathways relative to more electrophilic 4-nitro or 4-chloro analogs [2].

Hit-to-Lead Optimization in Medicinal Chemistry SAR Programs

In structure-activity relationship (SAR) campaigns targeting enzymes or receptors that accommodate benzylidene-furanone pharmacophores, 3-(4-methoxybenzylidene)furan-2,4(3H,5H)-dione offers a practical entry point for exploring para-substituent electronic and steric effects [1]. The intermediate predicted LogP (≈1.5) and TPSA (≈52.6 Ų) values suggest a favorable balance between membrane permeability and aqueous solubility compared to the less lipophilic 4-hydroxy analog or the more lipophilic 4-chloro analog [2]. Medicinal chemistry teams requiring a defined (Z)-stereochemistry at the exocyclic double bond for target engagement should prioritize this compound, subject to analytical verification of isomeric purity by NMR or HPLC .

Methodology Development for Stereoselective Cycloaddition Reactions

The well-characterized (Z)-configuration of 3-(4-methoxybenzylidene)furan-2,4(3H,5H)-dione makes it a valuable substrate for developing and validating stereoselective [n+2] cycloaddition methodologies [1]. Methodological studies requiring a consistent, synthetically accessible (Z)-configured dipolarophile or dienophile with moderate reactivity can use this compound as a standardized substrate, while varying the tetronic acid core or the benzylidene substituent in comparator experiments to map electronic effects on diastereoselectivity [2].

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